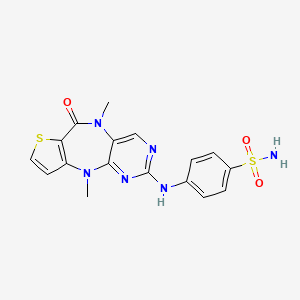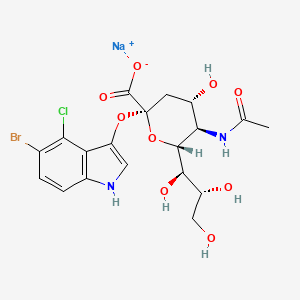![molecular formula C23H24FN3O2 B611918 1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one CAS No. 1243148-19-7](/img/structure/B611918.png)
1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
- A study demonstrated the synthesis of related compounds, emphasizing their importance in advancing chemical synthesis techniques. For example, the synthesis of 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride illustrates the complexity and precision required in synthesizing such compounds (Haynes & Swigor, 1994).
- Another study focused on developing new methods for synthesizing compounds with similar structures, indicating the ongoing interest in exploring the potential of such complex molecules (Mondal, Nogami, Asao, & Yamamoto, 2003).
Structural Analysis and Properties
- Research on the crystal structures of similar derivatives, like dienediaminoketones, provides insights into their molecular configurations, which is crucial for understanding their potential applications (Chernyshev & Monakhova, 2010).
- The development of a process for large-scale preparation of a related compound, 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, highlights the industrial and pharmaceutical relevance of these substances (Anderson et al., 1997).
Potential Biological Activities
- Some derivatives, such as those synthesized in related studies, have shown potent anti-proliferative activity against various human tumor cell lines, suggesting their potential in cancer research (Madadi, Penthala, Janganati, & Crooks, 2014).
- Another research area involves exploring indole-based inhibitors for specific enzymes like dynamin GTPase, demonstrating the potential biomedical applications of these compounds (Gordon et al., 2013).
Photochromic and Fluorescent Properties
- Studies on related compounds also delve into photochromic properties, which could have applications in material science and molecular engineering (Makarova et al., 2011).
- The exploration of fluorescence anisotropy in similar compounds sheds light on their potential use in molecular imaging and diagnostics (Výprachtický, Pokorná, Pecka, & Mikes, 1999).
Other Applications
- Some derivatives have shown potential as progesterone receptor modulators, indicating their relevance in reproductive health and hormone-related therapies (Fensome et al., 2008).
- Antimicrobial properties have also been observed in similar compounds, suggesting their possible use in developing new antibiotics (Liaras et al., 2011).
Direcciones Futuras
Research has demonstrated Gö 6983’s ability to impede the proliferation of pluripotent cells, resulting in neuronal cell death . It also effectively inhibits intracellular calcium levels and enzyme activities within cancerous tissues . These findings suggest potential future directions for research into the therapeutic applications of Gö 6983.
Propiedades
IUPAC Name |
(3Z)-1-[3-(dimethylamino)propyl]-5-fluoro-3-[(5-methoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-3-yl)methylidene]-3a,4,5,6,7,7a-hexahydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38FN3O2/c1-26(2)9-4-10-27-22-8-5-16(24)12-19(22)20(23(27)28)11-15-14-25-21-7-6-17(29-3)13-18(15)21/h11,15-19,21-22,25H,4-10,12-14H2,1-3H3/b20-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQQMXCGOOHLQB-JAIQZWGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2CCC(CC2C(=CC3CNC4C3CC(CC4)OC)C1=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C2CCC(CC2/C(=C/C3CNC4C3CC(CC4)OC)/C1=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



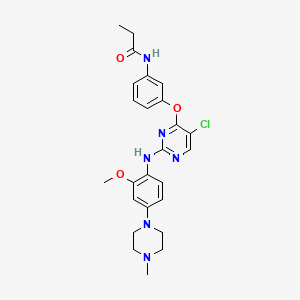
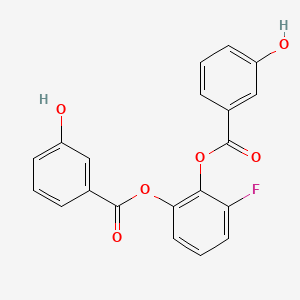
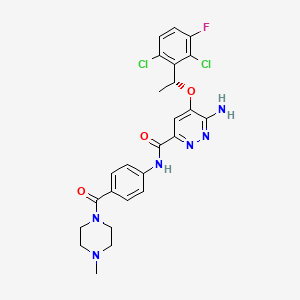

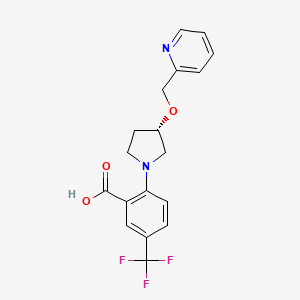
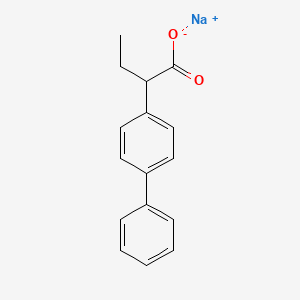
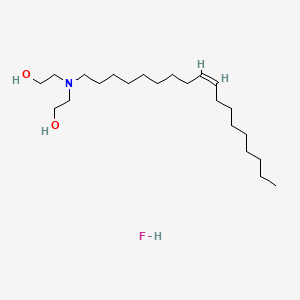
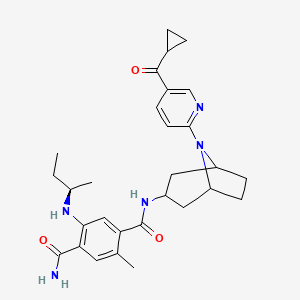
![2-[4-(4-hydroxypiperidin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611851.png)
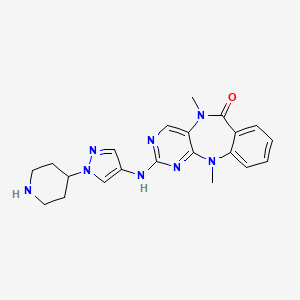
![2-{[2-ethoxy-4-(4-hydroxypiperidin-1-yl)phenyl]amino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611855.png)
